molecular formula C17H19N3O4S B4237725 ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No. B4237725
M. Wt: 361.4 g/mol
InChI Key: KVFHKZRLNGIAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as ETAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a thiazole derivative that has been shown to have anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses. ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce tumor growth in vitro. Additionally, studies have demonstrated that ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate does not have any significant toxic effects on normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate in lab experiments is its relatively simple synthesis method. However, the low yield of this method may limit the amount of ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate that can be produced for larger experiments. Additionally, the exact mechanism of action of ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate and its potential therapeutic applications. Finally, the development of ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate derivatives with improved properties may lead to the discovery of more effective anti-inflammatory and analgesic agents.

Scientific Research Applications

Ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain. It has also been investigated for its potential use as an anti-cancer agent. Studies have shown that ethyl (2-{[4-(propionylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.

properties

IUPAC Name

ethyl 2-[2-[[4-(propanoylamino)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-3-14(21)18-12-7-5-11(6-8-12)16(23)20-17-19-13(10-25-17)9-15(22)24-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,18,21)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFHKZRLNGIAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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